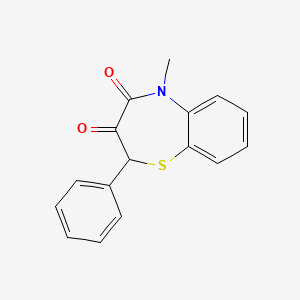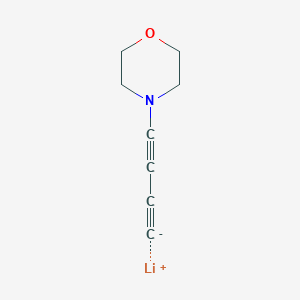
lithium;4-buta-1,3-diynylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;4-buta-1,3-diynylmorpholine is a chemical compound with the molecular formula C8H8LiNO. It is characterized by the presence of a lithium atom bonded to a buta-1,3-diynyl group and a morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-buta-1,3-diynylmorpholine typically involves the reaction of lithium acetylide with 4-bromo-1,3-butadiyne in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then treated with morpholine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;4-buta-1,3-diynylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Lithium;4-buta-1,3-diynylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of lithium;4-buta-1,3-diynylmorpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate neurotransmitter activity, which may contribute to its potential therapeutic effects. Key molecular targets include inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium acetylide: Shares the lithium and acetylide components but lacks the morpholine ring.
4-bromo-1,3-butadiyne: Contains the buta-1,3-diynyl group but lacks the lithium and morpholine components.
Morpholine derivatives: Compounds with the morpholine ring but different substituents
Uniqueness
Lithium;4-buta-1,3-diynylmorpholine is unique due to its combination of a lithium atom, a buta-1,3-diynyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
80487-51-0 |
|---|---|
Formule moléculaire |
C8H8LiNO |
Poids moléculaire |
141.1 g/mol |
Nom IUPAC |
lithium;4-buta-1,3-diynylmorpholine |
InChI |
InChI=1S/C8H8NO.Li/c1-2-3-4-9-5-7-10-8-6-9;/h5-8H2;/q-1;+1 |
Clé InChI |
WURNILOBULQXOS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[C-]#CC#CN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


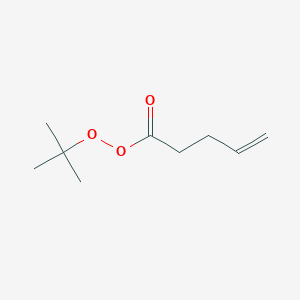
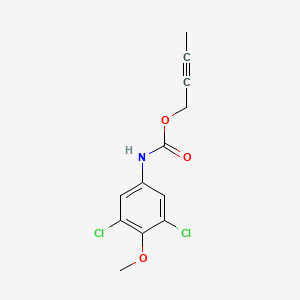
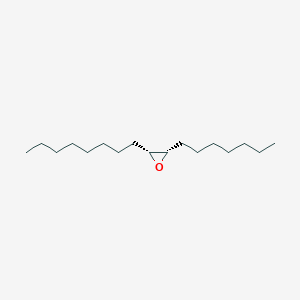
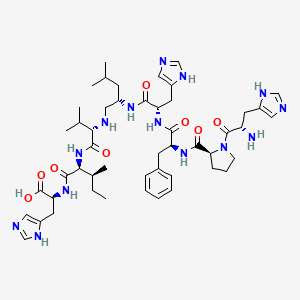



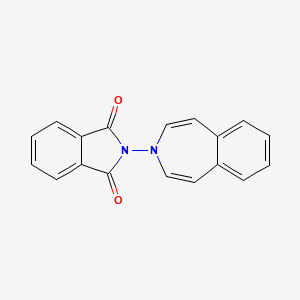

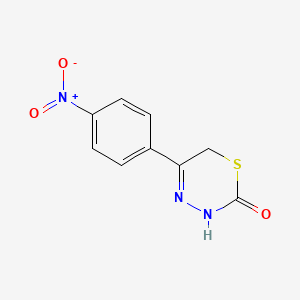
![Acetic acid;[3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14412092.png)
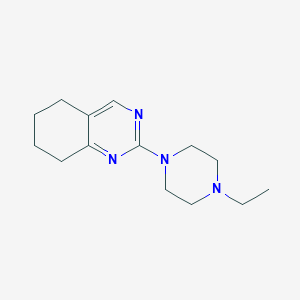
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
